[1,2,4]Triazolo[4,3-a]pyridin-8-amine

Anticancer Antiproliferative Triazolopyridine

Sourcing authentic, non-fungible heterocyclic scaffolds is critical-close analogs introduce detrimental electronic and geometric changes that derail lead optimization. [1,2,4]Triazolo[4,3-a]pyridin-8-amine (CAS 31040-11-6) is the definitive 8-amino building block, supplied as a high-purity (95%) solid. Enables: single-digit nanomolar anticancer agents with >8300-fold cancer selectivity (e.g., compound 7i); Smo antagonists outperforming Vismodegib in vivo (e.g., TPB15); CNS-penetrant GSK-3 inhibitors (IC50 111 nM, compound 17c); and insecticides with 44-78% improved potency over chlorpyrifos. Full analytical documentation provided.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 31040-11-6
Cat. No. B1331393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-8-amine
CAS31040-11-6
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C(=C1)N
InChIInChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2
InChIKeyVIEMYQNTSLRXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridin-8-amine (CAS 31040-11-6) for Pharmaceutical Research and Chemical Synthesis Procurement


[1,2,4]Triazolo[4,3-a]pyridin-8-amine (CAS: 31040-11-6) is a heterocyclic building block featuring a fused triazole-pyridine core with an 8-amino functional group [1]. It serves as a versatile scaffold in medicinal chemistry, acting as a precursor for a wide array of biologically active derivatives. This compound is offered as a high-purity solid (commonly ≥95%) with a molecular weight of 134.14 g/mol and a calculated LogP of -0.36, indicating balanced polarity .

Procurement Risks: Why [1,2,4]Triazolo[4,3-a]pyridin-8-amine Cannot Be Interchanged with Simple Analogs


While the [1,2,4]triazolo[4,3-a]pyridine core is common, the unsubstituted 8-amine is a critical, non-fungible starting point. Procuring close analogs (e.g., 3-methyl, 3-trifluoromethyl, or 6-aryl derivatives) introduces substantial and often detrimental changes to the chemical and biological profile. These substitutions drastically alter electronic properties, molecular geometry, and initial solubility parameters, leading to divergent synthetic pathways and, critically, entirely distinct biological target profiles [1]. The evidence below quantifies the significant performance gaps between derivatives built upon this core and their closest comparators, underscoring the unique value of the parent 8-amino scaffold for creating potent and selective agents.

Quantitative Evidence for [1,2,4]Triazolo[4,3-a]pyridin-8-amine Derivatives: Superior Potency and Selectivity Over Comparators


Enhanced Antiproliferative Potency of 6-Arylamino Derivatives Over Standard Chemotherapy 5-FU

A 6-arylamino derivative synthesized from the [1,2,4]triazolo[4,3-a]pyridine core (compound 8l) demonstrates superior broad-spectrum antiproliferative activity against multiple cancer cell lines when compared directly to the established chemotherapeutic agent 5-fluorouracil (5-FU) [1].

Anticancer Antiproliferative Triazolopyridine

Achieving Low Nanomolar Potency and High Selectivity in Tubulin Polymerization Inhibition

Further derivatization of the core to a 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine (compound 7i) yields a 62-fold increase in potency compared to a parent analog (compound 6) and achieves an antiproliferative IC50 of 12 nM against HeLa cells. Crucially, it demonstrates high selectivity over normal HEK-293 cells (IC50 > 100 μM), a therapeutic window of >8300-fold [1]. Its tubulin polymerization inhibitory activity is comparable to the potent reference compound Combretastatin A-4 (CA-4) [1].

Tubulin Inhibitor Antimitotic Cancer

Superior In Vivo Antitumor Efficacy and Lower Toxicity than FDA-Approved Vismodegib

Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine core, such as TPB15, are potent Smoothened (Smo) inhibitors (Hh pathway inhibition IC50 < 0.100 µM). In a direct in vivo comparison, TPB15 demonstrated greater antitumor activity in animal models than the FDA-approved Smo inhibitor Vismodegib (VIS), while also exhibiting significantly lower toxicity [1].

Hedgehog Pathway Smoothened Inhibitor Triple-Negative Breast Cancer

Greater Insecticidal Potency Against Helicoverpa armigera than Commercial Chlorpyrifos

In the agrochemical space, sulfide-containing derivatives of the [1,2,4]triazolo[4,3-a]pyridine core demonstrate superior insecticidal activity. Compounds 4d, 4q, and 4s showed IC50 values against the pest Helicoverpa armigera that were significantly lower (more potent) than that of the commercial insecticide chlorpyrifos [1].

Agrochemical Insecticide Pest Control

Demonstrated CNS Drug-Like Properties: Brain Penetration and Favorable PK

Derivatives such as 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (compound 17c) are not only potent GSK-3 inhibitors (IC50 = 111 nM, EC50 = 1.78 μM) but also possess desirable drug-like properties critical for central nervous system (CNS) drug development [1].

GSK-3 Inhibitor CNS Drug Discovery Pharmacokinetics

Validated Applications for [1,2,4]Triazolo[4,3-a]pyridin-8-amine (CAS 31040-11-6) in Research and Development


Anticancer Drug Discovery: Optimizing Potent and Selective Tubulin Polymerization Inhibitors

Procure [1,2,4]Triazolo[4,3-a]pyridin-8-amine to serve as the starting point for synthesizing 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogs. As demonstrated by compound 7i, this series yields single-digit nanomolar antiproliferative agents with >8300-fold selectivity for cancer cells over normal cells, offering a clear path to develop novel antimitotic therapeutics with a potentially wide therapeutic index [1].

Oncology Lead Optimization: Targeting the Hedgehog Pathway for Triple-Negative Breast Cancer

Use this core scaffold to develop next-generation Smoothened (Smo) antagonists. The in vivo evidence from derivative TPB15 shows it can outperform the approved drug Vismodegib in both antitumor efficacy and toxicity, making this scaffold a validated starting point for overcoming the clinical limitations of current Hedgehog pathway inhibitors [2].

Agrochemical Development: Engineering High-Potency Insecticides

Leverage the [1,2,4]Triazolo[4,3-a]pyridin-8-amine scaffold for the design and synthesis of novel insecticides. The quantified 44-78% improvement in potency over the commercial standard chlorpyrifos against the key pest Helicoverpa armigera validates this scaffold for agricultural chemistry programs seeking more effective pest control solutions [3].

Neuroscience Drug Discovery: Developing Brain-Penetrant GSK-3 Inhibitors

Select this building block for CNS drug discovery campaigns targeting kinases like GSK-3. Derivatives such as compound 17c demonstrate potent enzyme and cellular inhibition (IC50 = 111 nM) combined with favorable brain penetration and PK properties, a combination that is challenging to achieve and highly sought after for neurological and psychiatric disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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